2-[(3,4-Difluorophenyl)formamido]acetic acid
Overview
Description
2-[(3,4-Difluorophenyl)formamido]acetic acid is a chemical compound with the molecular formula C9H7F2NO3 and a molecular weight of 215.16 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H7F2NO3/c10-6-2-1-5(3-7(6)11)9(15)12-4-8(13)14/h1-3H,4H2,(H,12,15)(H,13,14) .Physical and Chemical Properties Analysis
This compound is a powder at room temperature . The predicted melting point is 156.99°C, and the predicted boiling point is approximately 382.0°C at 760 mmHg . The predicted density is approximately 1.4 g/cm3, and the predicted refractive index is n20D 1.53 .Scientific Research Applications
Fluorographic Detection in Polyacrylamide Gels
A fluorographic procedure utilizing acetic acid as the solvent for 2,5-diphenyloxazole (PPO) was optimized. This method, compared to existing fluorographic procedures, offers several technical advantages, such as no need to pre-fix proteins in gels and the suitability for both agarose or acrylamide gels, providing a simple, sensitive, and efficient alternative for detecting radioactivity in gels (Skinner & Griswold, 1983).
Novel Organic Synthesis Methodologies
The compound 2-(2-Formyl-1H-benzimidazol-1-yl)acetic acid underwent a one-pot reaction under Ugi conditions with primary amines and alkyl isocyanides. This process led to the creation of novel 3-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole-1-carboxamides in moderate to excellent yields, showcasing a versatile methodology for synthesizing complex organic molecules (Ghandi, Zarezadeh, & Taheri, 2010).
Environmental Applications: Water Purification
Near-UV illuminated suspensions of TiO2 were used to purify water by oxidizing various organic solutes including acetic acid. This study demonstrated that almost complete mineralization of these solutes can be achieved within 2-3 hours with sunlight, highlighting an efficient method for environmental remediation (Matthews, 1990).
Formylation Reactions in Organic Chemistry
The formylation of amino acids using acetic formic anhydride was explored, showing that N-formylamino acids can be obtained in satisfactory yields. This reaction, performed under mild conditions, provides a practical approach to synthesizing formylated amino acids (Muramatsu, Murakami, Yoneda, & Hagitani, 1965).
Properties
IUPAC Name |
2-[(3,4-difluorobenzoyl)amino]acetic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F2NO3/c10-6-2-1-5(3-7(6)11)9(15)12-4-8(13)14/h1-3H,4H2,(H,12,15)(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GACMYIIYUYPQJN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)NCC(=O)O)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F2NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.